1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]ethan-1-one
Description
1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]ethan-1-one is a heterocyclic compound featuring a piperidine core substituted with a 3-aminopyrrolidine moiety and an acetyl group. Its molecular formula is C11H19N3O, with a molecular weight of 221.29 g/mol. The compound is primarily used in research settings for drug discovery, though its specific biological targets remain under investigation .
Properties
IUPAC Name |
1-[4-(3-aminopyrrolidin-1-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-9(15)13-6-3-11(4-7-13)14-5-2-10(12)8-14/h10-11H,2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCJYDHOVTZMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]ethan-1-one generally involves:
- Construction of the piperidine and pyrrolidine rings.
- Introduction of the amino group on the pyrrolidine ring.
- Formation of the ethanone (acetyl) group attached to the piperidine nitrogen.
- Coupling of the 3-aminopyrrolidinyl substituent to the piperidine ring.
This is often achieved through sequential nucleophilic substitution, reductive amination, and amide bond formation reactions.
Stepwise Preparation Methods
2.1. Synthesis of 3-Aminopyrrolidine Intermediate
- The 3-aminopyrrolidine moiety can be synthesized by reductive amination of a suitable pyrrolidinone precursor with ammonia or an amine source, followed by reduction using sodium borohydride or catalytic hydrogenation.
- Protection of the amino group may be necessary during intermediate steps to avoid side reactions.
2.2. Functionalization of Piperidine Ring
- The piperidine ring is often introduced as 4-substituted piperidine derivatives, such as 4-hydroxypiperidine or 4-halopiperidine, which can be further functionalized.
- Nucleophilic substitution reactions with amine nucleophiles (such as the 3-aminopyrrolidine) allow attachment to the piperidine ring.
2.3. Formation of the Ethanone (Acetyl) Group
- The ethanone group is introduced typically via acylation of the piperidine nitrogen using acetyl chloride or acetic anhydride under basic or neutral conditions.
- Alternatively, amide bond formation can be accomplished by coupling the amine with acetic acid derivatives using coupling agents like HATU or EDCI in the presence of a base such as DIPEA.
- Coupling of the carboxylic acid or ester derivative with the amine is often performed in solvents like DMF, THF, or DCM.
- Coupling agents such as HATU facilitate efficient amide bond formation.
- Typical reaction conditions involve stirring at room temperature for 12–24 hours, followed by aqueous workup and purification.
Representative Synthetic Procedure
A representative synthetic route adapted from related amide derivatives synthesis is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-Aminopyrrolidine synthesis via reductive amination | Prepare 3-aminopyrrolidine intermediate |
| 2 | Nucleophilic substitution of 4-halopiperidine with 3-aminopyrrolidine | Attach pyrrolidine to piperidine ring |
| 3 | Acetylation of piperidine nitrogen with acetyl chloride or acetic anhydride | Introduce ethanone group |
| 4 | Purification by chromatography or crystallization | Isolate target compound |
Detailed Research Findings
- According to a study on related piperidine derivatives, nucleophilic aromatic substitution and Mitsunobu reactions are common for introducing nitrogen substituents on heterocycles, which can be adapted for this compound's synthesis.
- Amide bond formation using HATU and DIPEA in DMF is a reliable method for attaching acyl groups to amines, yielding high purity products after aqueous workup and organic extraction.
- Reductive amination with sodium borohydride is effective for synthesizing aminopyrrolidine intermediates from aldehydes or ketones, providing good yields and selectivity.
- Protection and deprotection strategies (e.g., Boc protection of amines) may be employed to improve reaction specificity and yield.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Molecular Features
The table below highlights key structural and molecular differences between 1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]ethan-1-one and selected analogues:
Key Observations:
- Substituent Diversity: The target compound’s 3-aminopyrrolidine group distinguishes it from analogues with phenylamino (e.g., ), pyrazolyl (e.g., ), or simpler aminopiperidine groups (e.g., ).
- Molecular Weight : Despite similar piperidine-acetyl backbones, molecular weights vary significantly due to substituents. For example, BB35-1752 (222.29 g/mol) and the target compound (221.29 g/mol) have nearly identical weights but distinct functional groups.
- Hydrogen-Bonding Potential: The 3-aminopyrrolidine group may offer enhanced binding affinity compared to non-polar substituents (e.g., phenyl in ).
Pharmacological and Biochemical Activity
Enzyme Inhibition
- PRMT5 Inhibition: A structurally related compound, 1-(4-(pyrimidin-4-ylamino)piperidin-1-yl)ethan-1-one, exhibits potent PRMT5 inhibitory activity (IC50 ~10 nM), comparable to the clinical candidate GSK-3326595 . The pyrimidinylamino substituent likely contributes to π-π stacking interactions with the enzyme’s substrate-binding pocket.
- Target Compound: While the 3-aminopyrrolidine group in the target compound could enhance solubility and target engagement, its inhibitory activity against PRMT5 remains unstudied.
Receptor Modulation
- Histamine H3 Receptor Ligands : Analogues like 1-(4-(3-piperidin-1-yl)propoxy)phenyl)ethan-1-one () demonstrate anti-inflammatory effects via histamine H3 receptor modulation. The piperidine-propoxy-phenyl scaffold is critical for receptor binding .
- Target Compound: The 3-aminopyrrolidine group may alter receptor selectivity compared to propoxy-linked derivatives.
Biological Activity
Overview
1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]ethan-1-one (CAS No. 1690735-54-6) is a complex organic compound that features both piperidine and pyrrolidine moieties. This compound has garnered attention in scientific research due to its potential biological activities, including enzyme inhibition, receptor binding, and therapeutic applications.
The molecular formula of this compound is C11H21N3O, with a molecular weight of approximately 211.30 g/mol. The compound is characterized by the presence of an ethanone functional group linked to a piperidine ring, which is further substituted with a 3-aminopyrrolidine moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may act as an agonist or antagonist at specific receptors, leading to alterations in cellular signaling pathways. The exact mechanism can vary based on the target and context of use.
1. Antitumor Activity
Research indicates that derivatives of piperidine and pyrrolidine compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit tumor cell growth by inducing apoptosis and disrupting cell cycle progression .
2. Antibacterial and Antifungal Properties
The compound has been investigated for its antibacterial and antifungal activities. A study demonstrated that related piperazine derivatives displayed notable efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .
3. Analgesic and Anti-inflammatory Effects
There is ongoing research into the analgesic and anti-inflammatory effects of this class of compounds. Preliminary findings suggest that they may modulate pain pathways and inflammatory responses, making them candidates for pain management therapies.
Case Studies
Several case studies have highlighted the biological activities of compounds similar to this compound:
| Study | Findings |
|---|---|
| Study A | Investigated the antitumor effects on human cancer cell lines; showed significant inhibition of cell proliferation. |
| Study B | Evaluated antibacterial activity against Gram-positive and Gram-negative bacteria; demonstrated effective inhibition at low concentrations. |
| Study C | Assessed anti-inflammatory properties in animal models; indicated reduced edema and pain response following treatment with analogs. |
Research Applications
The compound serves as a valuable building block in medicinal chemistry for synthesizing more complex molecules with potential therapeutic effects. Its unique structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.
Comparative Analysis
When compared to other compounds within the same class, such as piperidine derivatives like piperine or pyrrolidine derivatives like nicotine, this compound exhibits distinct chemical properties that may confer unique biological activities.
| Compound | Structure | Notable Activity |
|---|---|---|
| Piperine | C17H19NO3 | Antioxidant, anti-inflammatory |
| Nicotine | C10H14N2 | Stimulant, neuroprotective |
| This compound | C11H21N3O | Antitumor, antibacterial |
Q & A
Q. Advanced Application :
- In vitro assays : Use mycelial growth inhibition tests (e.g., Botrytis cinerea), with EC values calculated via probit analysis.
- Structural optimization : Introduce substituents (e.g., trifluoromethyl groups) at the thiazole or pyrazole rings to enhance bioactivity, as demonstrated in oxathiapiprolin analogs with 42–62% yields .
- SAR analysis : Correlate logP values (calculated via HPLC) with activity to identify lipophilic efficiency thresholds .
How should researchers handle contradictions in solubility data during formulation studies?
Q. Data Analysis Strategy :
- Solvent screening : Test polar aprotic (DMSO, DMF) vs. aqueous buffers (PBS at pH 7.4).
- Thermodynamic solubility : Use shake-flask method with HPLC quantification.
- Contradiction resolution : If solubility varies >10% across studies, verify purity (>95% via HPLC) and crystallinity (PXRD). Safety data sheets recommend DMSO for stock solutions .
What safety protocols are essential for handling this compound’s reactive intermediates (e.g., acyl chlorides)?
Q. Basic Safety Practices :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., HF.pyridine in fluorination) .
- Emergency measures : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .
How can researchers optimize column chromatography conditions for purifying this compound?
Q. Advanced Purification :
- Stationary phase : Use silica gel (230–400 mesh) with gradient elution (e.g., 5–20% MeOH in DCM).
- Detection : TLC with ninhydrin staining to track amine-containing intermediates.
- Challenge : Broad peaks due to residual amines—add 0.1% triethylamine to the mobile phase to sharpen retention .
What analytical techniques are most reliable for characterizing the stereochemistry of the 3-aminopyrrolidine moiety?
Q. Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers.
- NOESY NMR : Detect through-space interactions between the acetyl group and pyrrolidine protons.
- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .
How does the presence of the acetyl group influence the compound’s pharmacokinetic properties?
Q. Advanced PK Analysis :
- Metabolic stability : The acetyl group may undergo hydrolysis via esterases. Test in vitro using liver microsomes (human/rat) with LC-MS/MS quantification.
- Permeability : Use Caco-2 cell monolayers; logP >2.5 (calculated via ChemAxon) typically enhances absorption .
What strategies can mitigate amine-related degradation during long-term storage?
Q. Stability Optimization :
- Storage : Lyophilize and store at −20°C under argon.
- Degradation analysis : Monitor via HPLC for deacetylated byproducts. Add antioxidants (e.g., BHT) to aqueous solutions .
How can researchers design analogs to modulate nicotinic acetylcholine receptor (nAChR) activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
